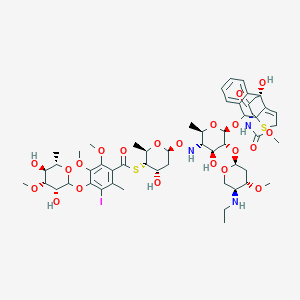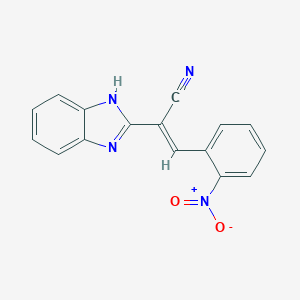![molecular formula C22H28N2O4 B236419 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as GW 501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and athletic performance, it has gained popularity as a performance-enhancing drug among athletes. In
Mécanisme D'action
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound 501516 leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and physiological effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to increase endurance and improve exercise performance in animal models. Additionally, this compound 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. This results in increased energy production and improved endurance during exercise. Furthermore, this compound 501516 has been shown to improve insulin sensitivity and reduce inflammation in animal models and human studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using this compound 501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which may complicate data interpretation. Additionally, the long-term effects of this compound 501516 on the body are not well understood, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Additionally, further research is needed to understand the long-term effects of this compound 501516 on the body, particularly in relation to its potential use as a performance-enhancing drug. Finally, this compound 501516 may have potential therapeutic applications in the treatment of a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Further research is needed to explore these potential therapeutic applications.
In conclusion, this compound 501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It works by activating the PPARδ receptor in the body, which leads to improved energy production, insulin sensitivity, and reduced inflammation. While there are some limitations to using this compound 501516 in lab experiments, its ease of synthesis and potent activity make it a valuable tool for exploring the role of PPARδ in the body. Future research on this compound 501516 may lead to the development of more selective and potent PPARδ agonists and the discovery of new therapeutic applications for this compound.
Méthodes De Synthèse
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that can be synthesized by various methods. One of the most common methods is the reaction of 2-bromo-4'-methylpropiophenone with 5-methoxy-2-(4-morpholinyl)aniline in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl chloroacetate in the presence of a base to yield the final product, this compound 501516.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin resistance, reduce inflammation, and lower triglyceride levels in animal models. Additionally, this compound 501516 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, this compound 501516 has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-16(2)17-4-6-18(7-5-17)28-15-22(25)23-20-14-19(26-3)8-9-21(20)24-10-12-27-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) |
Clé InChI |
AQQXDKWRVBMUMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)


![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)